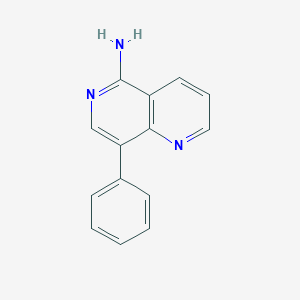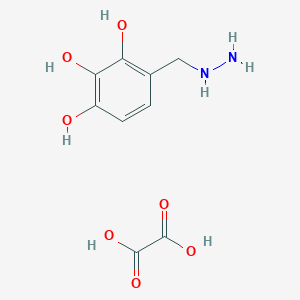
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a tetramethyl-substituted indene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone typically involves the bromination of 1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.
化学反応の分析
Types of Reactions
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanol.
Oxidation: Formation of 1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanoic acid.
科学的研究の応用
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
作用機序
The mechanism of action of 2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with molecular targets.
類似化合物との比較
Similar Compounds
- 1-bromo-2-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone
- 2-chloro-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone
- 2-iodo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone
Uniqueness
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts
特性
分子式 |
C15H19BrO |
|---|---|
分子量 |
295.21 g/mol |
IUPAC名 |
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone |
InChI |
InChI=1S/C15H19BrO/c1-14(2)9-15(3,4)12-7-10(13(17)8-16)5-6-11(12)14/h5-7H,8-9H2,1-4H3 |
InChIキー |
SJGAEKFFMLVWTP-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2=C1C=CC(=C2)C(=O)CBr)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib](/img/structure/B13865494.png)


